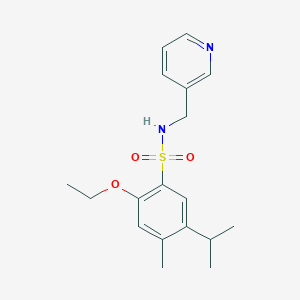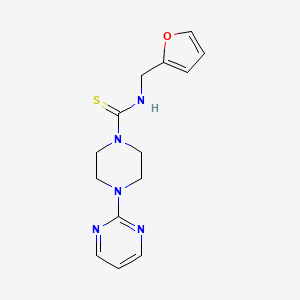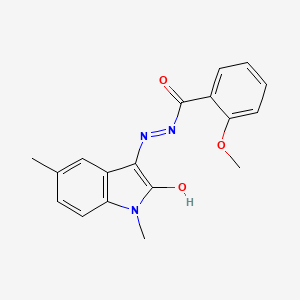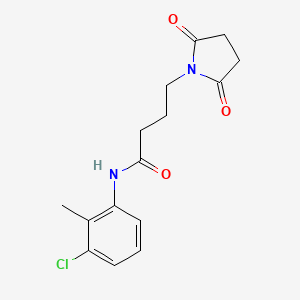![molecular formula C18H17NO3 B5715390 N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as KIRA6 and is a potent and selective inhibitor of the NF-κB essential modulator (NEMO) binding domain (NBD).
Mecanismo De Acción
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide inhibits the binding of NEMO to the NBD of the IKK complex, which is essential for the activation of the NF-κB pathway. This inhibition prevents the phosphorylation and degradation of IκBα, which is a negative regulator of the NF-κB pathway. As a result, the activation of the NF-κB pathway is inhibited, leading to the downregulation of various pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory effects both in vitro and in vivo. It has been shown to inhibit the production of various pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1. In addition, it has been shown to inhibit the proliferation and migration of cancer cells, indicating its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a highly selective inhibitor of the NEMO binding domain and does not affect other signaling pathways. It has also been shown to have good solubility in both water and organic solvents, making it suitable for in vitro and in vivo experiments. However, one of the limitations of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has shown great potential in various scientific fields, and there are several future directions for its research. One of the potential directions is to study its efficacy in combination with other anti-inflammatory agents or chemotherapeutic agents for the treatment of cancer. Another potential direction is to study its efficacy in viral infections, such as COVID-19, as the NF-κB pathway plays a crucial role in the immune response against viral infections. Furthermore, the development of more potent and selective inhibitors of the NEMO binding domain may provide new insights into the regulation of the NF-κB pathway and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves the reaction of tert-butyl 3-oxo-3H-benzo[f]chromene-2-carboxylate with an amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a high purity of over 95%.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of various cellular processes such as inflammation, immune response, and cell survival. Therefore, this compound has been studied for its potential therapeutic applications in inflammatory diseases, cancer, and viral infections.
Propiedades
IUPAC Name |
N-tert-butyl-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-18(2,3)19-16(20)14-10-13-12-7-5-4-6-11(12)8-9-15(13)22-17(14)21/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCOCXOGZKRCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)








![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5715395.png)
![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)